N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4S/c23-19-8-4-2-6-16(19)13-29(26,27)14-17-10-12-21(28-17)22(25)24-20-11-9-15-5-1-3-7-18(15)20/h1-8,10,12,20H,9,11,13-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXMJKWCJYHSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC=C(O3)CS(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-5-(((2-fluorobenzyl)sulfonyl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an indene moiety, a furan ring, and a sulfonyl group. Its molecular formula is C19H20FNO4S, with a molecular weight of 373.43 g/mol. The presence of the sulfonyl group is significant as it often enhances the biological activity of organic compounds.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In particular, it has shown efficacy against various strains of bacteria and fungi.
In Vitro Studies
- Antibacterial Activity : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus, indicating its potential as an effective antimicrobial agent .
- Antifungal Activity : The compound also displayed antifungal properties with MIC values ranging from 106.91 to 208.59 μM, which were superior to those of fluconazole (MIC 220.76 μM) .
The proposed mechanism of action for the compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in microbial cells. This multifaceted approach contributes to its bactericidal and fungicidal effects.
Table 1: Biological Activity Profile
| Activity Type | Target Organism | MIC (μM) | Comparison Agent | MIC (μM) |
|---|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 | Levofloxacin | 8.1 - 130 |
| Antibacterial | Enterococcus faecalis | 62.5 - 125 | ||
| Antifungal | Various Fungal Strains | 106.91 - 208.59 | Fluconazole | 220.76 |
Case Study 1: Efficacy Against MRSA Biofilm Formation
A study evaluated the compound's ability to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound effectively reduced biofilm formation at concentrations as low as 0.007 mg/mL, showcasing its potential in treating biofilm-associated infections .
Case Study 2: Comparative Efficacy in Clinical Isolates
In another investigation involving clinical isolates, the compound was tested against various strains of bacteria and fungi to assess its broad-spectrum activity. The findings confirmed that it outperformed traditional antibiotics in several instances, particularly against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules, focusing on substituent effects, conformational rigidity, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Findings
Conformational Rigidity :
- The dihydroindenyl group in the target compound restricts rotational freedom, a strategy also observed in VU0488127. This rigidity improves binding specificity to GPCRs compared to flexible analogs like ML380 .
- In contrast, trifluoromethylbenzene derivatives (e.g., ML380) exhibit higher conformational freedom, leading to off-target interactions .
Substituent Effects: Fluorobenzyl Group: The 2-fluorobenzyl substituent enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., compounds in ) . Sulfonyl vs.
Core Heterocycle Differences: Furan-2-carboxamide (target) vs. thiophene-2-carboxylate (): Furan’s lower electron density may reduce nonspecific interactions with hydrophobic pockets compared to thiophene. Furopyridine (): The fused pyridine ring increases polarity, making it suitable for targeting charged active sites (e.g., kinases) .
Synthetic Accessibility :
- The target compound’s sulfonylmethyl group requires multi-step synthesis (e.g., oxidation of thioethers), whereas simpler carboxamides () are more straightforward to prepare.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
